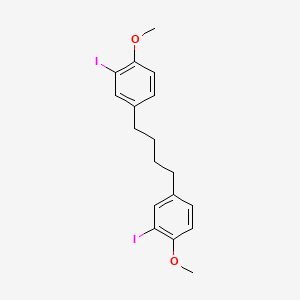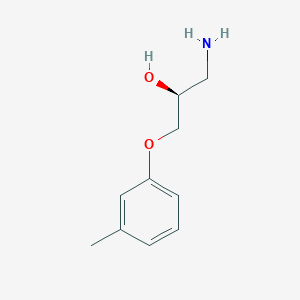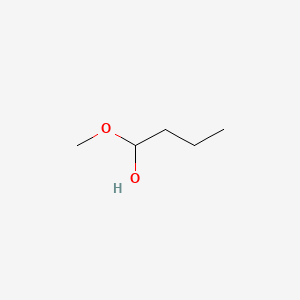
1,1'-(Butane-1,4-diyl)bis(3-iodo-4-methoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Butane-1,4-diyl)bis(3-iodo-4-methoxybenzene) is an organic compound characterized by its unique structure, which includes two benzene rings connected by a butane chain, each substituted with iodine and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Butane-1,4-diyl)bis(3-iodo-4-methoxybenzene) typically involves the reaction of 3-iodo-4-methoxybenzene with 1,4-dibromobutane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Butane-1,4-diyl)bis(3-iodo-4-methoxybenzene) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The benzene rings can engage in coupling reactions, forming larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the iodine atoms.
Oxidation: Oxidizing agents like potassium permanganate can be employed to oxidize the methoxy groups.
Coupling: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to form new carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce a compound with oxidized methoxy groups.
Wissenschaftliche Forschungsanwendungen
1,1’-(Butane-1,4-diyl)bis(3-iodo-4-methoxybenzene) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be modified to create biologically active molecules, potentially useful in drug discovery.
Medicine: Derivatives of this compound may exhibit pharmacological properties, making them candidates for therapeutic development.
Industry: It can be used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 1,1’-(Butane-1,4-diyl)bis(3-iodo-4-methoxybenzene) exerts its effects depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate, participating in various reactions to form new chemical bonds. In biological systems, its derivatives may interact with molecular targets, such as enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Butane-1,4-diyl)bis(3-propyl-1H-imidazol-3-ium) bis(hexafluoridophosphate): This compound has a similar butane linkage but different substituents, leading to distinct properties and applications.
1,1’-(Butane-1,4-diyl)bis(3-phenylthiourea): Another compound with a butane linkage, but with thiourea groups instead of iodine and methoxy groups.
Uniqueness
1,1’-(Butane-1,4-diyl)bis(3-iodo-4-methoxybenzene) is unique due to the presence of both iodine and methoxy groups, which impart specific reactivity and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
143768-98-3 |
|---|---|
Molekularformel |
C18H20I2O2 |
Molekulargewicht |
522.2 g/mol |
IUPAC-Name |
2-iodo-4-[4-(3-iodo-4-methoxyphenyl)butyl]-1-methoxybenzene |
InChI |
InChI=1S/C18H20I2O2/c1-21-17-9-7-13(11-15(17)19)5-3-4-6-14-8-10-18(22-2)16(20)12-14/h7-12H,3-6H2,1-2H3 |
InChI-Schlüssel |
NMULDIKHACQMMX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCCCC2=CC(=C(C=C2)OC)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)

![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)
![6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid](/img/structure/B12557672.png)



![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)
![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)



